molecular formula C11H10O2 B1503097 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde CAS No. 544707-13-3

4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

Cat. No.: B1503097
CAS No.: 544707-13-3
M. Wt: 174.2 g/mol
InChI Key: JNMGWHGSRGUHJY-UHFFFAOYSA-N
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Description

4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10O2 and a molecular weight of 174.20 g/mol. It is characterized by a benzene ring substituted with a hydroxybut-1-yn-1-yl group and an aldehyde group. This compound is of interest in various scientific research applications due to its unique chemical structure and reactivity.

Biochemical Analysis

Biochemical Properties

4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s aldehyde group can form Schiff bases with amino groups in proteins, leading to potential enzyme inhibition or modification of protein function. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s interaction with biomolecules .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, potentially altering cellular responses. Furthermore, its impact on gene expression can result in modifications to cellular functions and metabolic activities .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Additionally, prolonged exposure to the compound can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function. At higher doses, it can lead to significant changes in cellular processes, including potential toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s aldehyde group can undergo oxidation or reduction reactions, leading to the formation of different metabolites. These metabolic transformations can affect the compound’s biological activity and its role in cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters or binding proteins, affecting its localization and accumulation. Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Hydroxylation of 4-(4-yn-1-yl)benzaldehyde: This involves the addition of a hydroxyl group to the alkyne moiety using appropriate reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst.

  • Alkylation of 4-hydroxybenzaldehyde: This method involves the reaction of 4-hydroxybenzaldehyde with a suitable alkyne precursor under controlled conditions to introduce the hydroxybut-1-yn-1-yl group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. The choice of reagents, solvents, and reaction conditions is tailored to achieve cost-effective and scalable production.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, in aqueous solution, at room temperature.

  • Reduction: NaBH4, LiAlH4, in anhydrous ether, at low temperatures.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid.

  • Reduction: 4-(4-Hydroxybut-1-yn-1-yl)benzyl alcohol.

  • Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde serves as a crucial intermediate in the synthesis of pharmaceuticals. It is particularly valuable in the development of anti-inflammatory and analgesic drugs. The compound's structure allows for modifications that can lead to the creation of novel therapeutic agents.

Case Study:
In a study published in Organic & Biomolecular Chemistry, researchers utilized this compound to synthesize derivatives that exhibited enhanced anti-inflammatory activity. The synthesized compounds were tested for their efficacy against specific inflammatory pathways, demonstrating the potential of this compound in drug design .

Organic Synthesis

Building Block for Complex Molecules:
This compound is widely used as a building block in organic synthesis, facilitating the formation of more complex structures. Its unique functional groups allow for diverse chemical reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Synthesis Reactions Involving this compound

Reaction TypeConditionsProducts Obtained
Sonogashira CouplingPd(OAc)₂, CuI, THFVarious alkynylated products
HydroacylationNHC catalyst, THFHydroacylated derivatives
OxidationKMnO₄ or similar oxidantsCarbonyl derivatives

Material Science

Applications in Advanced Materials:
The compound is also employed in material science for the formulation of advanced materials, such as polymers and coatings. Its chemical properties enhance the performance characteristics of materials, making them suitable for high-performance applications.

Example Application:
In research focused on polymer composites, this compound was incorporated into polymer matrices to improve thermal stability and mechanical strength. The resulting materials exhibited superior properties compared to traditional polymers .

Biochemical Research

Enzyme Inhibition Studies:
Researchers utilize this compound in biochemical studies to investigate enzyme inhibition and receptor binding mechanisms. Its structural features allow it to interact with various biological targets, providing insights into biochemical pathways.

Research Findings:
A study highlighted its potential as an inhibitor for specific enzymes involved in metabolic pathways. The binding affinity and inhibition kinetics were characterized using various biochemical assays, revealing promising results for further development .

Flavor and Fragrance Industry

Aromatic Properties:
Due to its aromatic nature, this compound finds applications in the flavor and fragrance industry. It can enhance scent profiles in various products, contributing to the development of new fragrances.

Market Analysis:
The demand for natural and synthetic aromatic compounds has led to increased interest in utilizing this compound in creating unique scent formulations that cater to consumer preferences .

Mechanism of Action

The mechanism by which 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 4-(4-hydroxybut-1-yn-1-yl)benzonitrile

  • 4-(4-hydroxybut-1-yn-1-yl)benzoic acid

  • 4-(4-hydroxybut-1-yn-1-yl)benzyl alcohol

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Biological Activity

4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and relevant case studies.

This compound, with the molecular formula C11_{11}H10_{10}O, features a hydroxyl group and an alkyne moiety that may contribute to its reactivity and biological interactions. The compound's structure is illustrated below:

Structure C6H4 CC OH CHO \text{Structure }\text{C}_6\text{H}_4\text{ C}\equiv \text{C OH CHO }

Synthesis

The synthesis of this compound can be achieved through various methods including propargylation reactions. For example, one study demonstrated the successful propargylation of benzaldehyde derivatives using potassium allenyltrifluoroborate under acidic conditions with high yields .

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study assessed the cytotoxic effects of related compounds on various cancer cell lines, including lung carcinoma (A549), hepatoblastoma (HepG2), and acute lymphoblastic leukemia (MOLT-3). The results showed no significant cytotoxicity for the tested compounds, suggesting that further modifications might be necessary to enhance their efficacy against these tumors .

Antioxidant Activity

The antioxidant capacity of compounds containing similar functional groups has been documented. The presence of the hydroxyl group is often associated with increased radical scavenging activity. A comparative analysis of various benzaldehyde derivatives revealed that those with additional hydroxyl or alkyne functionalities exhibited enhanced antioxidant properties .

Case Studies

StudyFindings
Propargylation Reactions High yields of homopropargylic alcohols were obtained using different aldehydes, indicating the versatility of propargylation methods for synthesizing derivatives like this compound .
Cytotoxicity Assays Compounds related to this compound were tested against multiple cancer cell lines; results indicated a lack of significant cytotoxicity, suggesting further optimization is needed .
Antioxidant Studies Compounds with hydroxyl groups displayed notable antioxidant activity, potentially linked to their ability to scavenge free radicals effectively .

Properties

IUPAC Name

4-(4-hydroxybut-1-ynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,9,12H,2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMGWHGSRGUHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650802
Record name 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544707-13-3
Record name 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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